3-Fluoro-3-methylazepane hydrochloride

Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Seven-membered heterocycles, particularly those containing a nitrogen atom, represent a crucial class of organic compounds. numberanalytics.com Their unique structural properties make them significant in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net Unlike the more common five- and six-membered rings, seven-membered systems are less readily formed but offer a higher degree of conformational flexibility. britannica.com This structural complexity is often associated with potent and selective biological activity. Many naturally occurring and synthetic compounds with significant therapeutic properties feature these larger ring systems. researchgate.net The synthesis of seven-membered heterocycles is an active area of research, with notable methods including transition metal-catalyzed reactions, cycloadditions, and ring-expansion strategies. utas.edu.aursc.org

The azepane ring, a saturated seven-membered nitrogen heterocycle, is a prominent scaffold in medicinal chemistry. lifechemicals.com Its significance is highlighted by its presence in numerous natural products and approved pharmaceutical agents. lifechemicals.com For instance, Azelastine, a potent histamine (B1213489) antagonist, and Tolazamide, an oral hypoglycemic agent, both incorporate the azepane substructure. lifechemicals.com

The utility of azepanes in chemical space exploration stems from their inherent conformational diversity, which can be critical for biological activity. lifechemicals.comnih.gov The ability to introduce various substituents onto the flexible azepane ring allows chemists to systematically modify its three-dimensional shape and physicochemical properties. lifechemicals.com This systematic modification enables the exploration of a vast number of potential molecular interactions with biological targets, making the azepane ring a valuable starting point for developing new bioactive compounds. nih.govyoutube.com

The introduction of fluorine into heterocyclic compounds is a powerful and widely used strategy in modern medicinal chemistry and materials science. researchgate.nettandfonline.com Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.com

Strategically placing fluorine atoms can influence a molecule's conformation, metabolic stability, lipophilicity, and the basicity (pKa) of nearby functional groups, such as the nitrogen in an azepane ring. tandfonline.comnih.gov For example, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life. tandfonline.com Furthermore, fluorine can modulate permeability and bioavailability, sometimes improving a compound's ability to cross cell membranes. nih.gov These modifications are crucial for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov The electron-withdrawing nature of fluorine can also alter the reactivity of the heterocyclic ring, influencing how it participates in chemical reactions. nih.govmdpi.com

| Property | Effect of Fluorination | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Often Increased | The C-F bond is strong and resistant to cleavage by metabolic enzymes, blocking sites of oxidation. | tandfonline.com |

| Lipophilicity (LogP) | Increased | Fluorine is lipophilic and can increase the overall lipophilicity of a molecule, affecting solubility and permeability. | rsc.org |

| Acidity/Basicity (pKa) | Modulated | As a strong electron-withdrawing group, fluorine can lower the pKa of nearby amines, reducing basicity. | nih.gov |

| Binding Affinity | Can be Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. | acs.org |

| Conformation | Altered | The size and electronic properties of fluorine can influence the preferred three-dimensional shape of the ring system. | nih.gov |

Contextualizing 3-Fluoro-3-methylazepane (B2779238) Hydrochloride within the Broader Field of Fluorinated Azepane Research

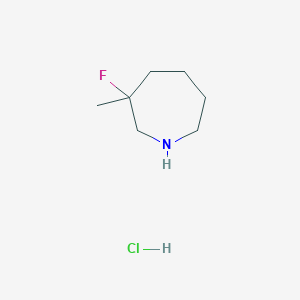

3-Fluoro-3-methylazepane hydrochloride stands as a specific example at the intersection of azepane chemistry and organofluorine science. While extensive research dedicated solely to this exact molecule is not widely published, its structure allows for a clear understanding of its potential role and properties based on established chemical principles.

The molecule combines three key structural features:

The Azepane Scaffold : Provides a flexible, three-dimensional seven-membered ring that is a validated platform in drug discovery. lifechemicals.com

The 3-Methyl Group : Introduces a small alkyl substituent that can influence the local conformation and steric profile of the ring.

The 3-Fluoro Group : Placed geminal to the methyl group, the fluorine atom is expected to significantly modulate the physicochemical properties of the molecule. Its strong electron-withdrawing effect would likely lower the basicity of the azepane nitrogen. nih.gov This modification can be crucial for tuning receptor binding or improving pharmacokinetic properties.

The hydrochloride salt form suggests that the compound is intended for use in aqueous environments, enhancing its solubility for potential biological screening or as a stable building block in further synthetic steps. This compound can be viewed as a "fluorinated building block," a class of reagents highly valued in medicinal chemistry for the late-stage introduction of fluorine or for building diverse screening libraries. tandfonline.com The synthesis of such a molecule would likely involve the fluorination of a suitable azepane precursor, a challenging but important process in organofluorine chemistry. numberanalytics.com

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C8H17ClFN | Inferred from structure |

| Parent Compound | 3-Fluoro-3-methylazepane | Inferred from name |

| Core Scaffold | Azepane | lifechemicals.com |

| Key Substituents | Fluorine, Methyl | Inferred from name |

| Probable Role | Synthetic building block for medicinal chemistry and chemical space exploration. | youtube.comtandfonline.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-3-methylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-7(8)4-2-3-5-9-6-7;/h9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHSMVOYKUGFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824048-35-2 | |

| Record name | 1H-Azepine, 3-fluorohexahydro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824048-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Chemical Transformations and Derivatizations of Fluoroazepane Systems

The azepane scaffold is a significant structural motif in numerous bioactive molecules and natural products. acs.orgmdpi.com The introduction of fluorine into such frameworks can profoundly alter their physicochemical and biological properties. The derivatization of fluoroazepane systems, such as 3-fluoro-3-methylazepane (B2779238), involves a range of advanced chemical transformations.

Analytical Methodologies for Structural Elucidation and Purity Assessment of Azepane Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount for the detailed elucidation of molecular structures. By examining how molecules interact with electromagnetic radiation, scientists can deduce comprehensive information regarding atomic arrangements and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-invasive tool for mapping the carbon-hydrogen framework of a molecule and identifying other NMR-active nuclei, such as fluorine. rsc.orgrsc.org The incorporation of fluorine into molecules often leads to improved medicinal properties, making fluorine-based NMR techniques especially relevant. manchester.ac.uk

For "3-Fluoro-3-methylazepane hydrochloride," various NMR experiments provide specific structural insights:

¹H NMR: This technique reveals the number of unique proton environments, their integration (the number of protons giving rise to a signal), and their splitting patterns, which are influenced by neighboring protons. The presence of a fluorine atom at the C3 position would induce characteristic splitting in the signals of adjacent protons.

¹³C NMR: This method provides a count of the distinct carbon atoms within the molecule. A key diagnostic feature would be the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom directly bonded to the fluorine (C3), confirming the C-F bond.

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is an excellent probe for NMR spectroscopy. nih.gov For "3-Fluoro-3-methylazepane," a single signal would be anticipated in the ¹⁹F NMR spectrum. This technique is highly sensitive to the local electronic environment, making it a valuable tool for identifying fluorinated compounds and even for quantifying them in complex mixtures. nih.govnih.gov The coupling between the fluorine atom and nearby protons would be observable in both ¹H and ¹⁹F spectra, corroborating the molecular structure. rsc.org

2D NMR: Techniques such as COSY, HSQC, and HMBC are instrumental in establishing the connectivity between atoms. COSY experiments delineate proton-proton coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which are vital for confirming the placement of the methyl group and fluorine atom on the azepane ring.

Table 1: Expected NMR Data for 3-Fluoro-3-methylazepane (B2779238) hydrochloride Note: This table presents hypothetical data for illustrative purposes.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | Proton NMR | 1.5 - 4.0 | Complex multiplets for ring protons, singlet/doublet for methyl group, splitting due to ¹⁹F coupling. |

| ¹³C | Carbon NMR | 15 - 100 | Signal for C3 shifted downfield with large ¹JCF coupling. |

| ¹⁹F | Fluorine NMR | -150 to -200 | Singlet or multiplet depending on proton coupling. |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining a molecule's elemental composition through precise mass measurement. nih.govresearchgate.net For "this compound," HRMS would be used to find the exact mass of the protonated molecular ion ([M+H]⁺). This experimental mass is then compared with the calculated theoretical mass of the formula C₇H₁₅FN⁺ to confirm its elemental composition. researchgate.net

Furthermore, HRMS provides detailed information on the molecule's fragmentation patterns. The way a molecule breaks apart in the mass spectrometer can offer additional structural confirmation. researchgate.net For instance, observing the loss of neutral fragments like HF or a methyl group would support the proposed structure of 3-fluoro-3-methylazepane.

Table 2: HRMS Data Example Note: This table presents hypothetical data for illustrative purposes.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₇H₁₅FN+H]⁺ | 132.1234 | 132.1231 | -2.3 |

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to bond vibrations. researchgate.net

For "this compound," the IR spectrum would display characteristic absorption bands:

N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region, indicative of the secondary amine hydrochloride.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the azepane ring and methyl group.

C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region, confirming the presence of the carbon-fluorine bond. spectra-analysis.com

N-H Bend: A band around 1500-1650 cm⁻¹ may be present due to the N-H bending vibration.

Chromatographic Separation Techniques

Chromatographic methods are crucial for separating mixture components and assessing compound purity.

Thin-Layer Chromatography (TLC) is a straightforward and fast technique used for the qualitative monitoring of chemical reactions. rsc.org It allows chemists to track the consumption of starting materials and the formation of products. In the synthesis of 3-fluoro-3-methylazepane, TLC would be employed to gauge reaction progress and identify the product in the crude mixture by comparing its retention factor (Rf) to a standard. While effective for qualitative analysis, TLC can be time-consuming and require significant amounts of solvents. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for separating, identifying, and quantifying components within a mixture. nih.gov It is a cornerstone for determining the purity of pharmaceutical compounds. nih.gov An HPLC method for "this compound" would be developed using a suitable column (e.g., C18), a mobile phase (often a mixture of acetonitrile (B52724) and buffered water), and a detector (such as UV or mass spectrometry). rsc.org The purity is calculated by comparing the area of the main compound's peak to the total area of all peaks in the chromatogram, providing a precise quantitative measure.

Crystallographic Analysis for Absolute Configuration Determination

Crystallographic analysis stands as a cornerstone in the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount for unequivocally establishing the absolute configuration of chiral molecules such as this compound.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemical Assignment

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the electron density distribution within the crystal, thereby revealing the exact spatial arrangement of its constituent atoms.

For a chiral compound like this compound, single-crystal XRD is the gold standard for assigning its absolute stereochemistry. The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being bombarded with a focused beam of X-rays, and the diffracted beams are collected by a detector.

The resulting data allows for the calculation of a three-dimensional map of the electron density, from which the positions of the individual atoms can be determined with high precision. This enables the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. Crucially, for chiral molecules, anomalous dispersion effects can be utilized to determine the absolute configuration of the stereocenters, thus distinguishing between enantiomers.

While specific crystallographic data for this compound is not publicly available in the search results, the general principles of XRD analysis would be applied to determine its solid-state structure. The expected data from such an analysis would be compiled into a crystallographic data table.

Table 1: Illustrative Crystallographic Data for a Hypothetical Azepane Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₅ClFN |

| Formula Weight | 167.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.115 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

General Purity Assessment Methodologies for Chemical Compounds

Ensuring the purity of a chemical compound is a critical aspect of chemical research and development. A variety of analytical methods are employed to identify and quantify impurities, thereby establishing the purity level of a substance. For azepane derivatives, a combination of chromatographic and spectroscopic techniques is typically utilized.

Several strategies are used to determine the purity of chemical compounds. These can be broadly categorized into direct and indirect measurement methods. Direct methods measure the substance itself, while indirect methods quantify the impurities to determine the substance's purity. Analytical testing is considered the most accurate and preferred method for assessing chemical purity. moravek.com

Commonly employed techniques for purity assessment include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. royalsocietypublishing.orgacs.org By using a suitable column and mobile phase, HPLC can separate the target compound from its impurities, and the area under each peak in the chromatogram is proportional to the concentration of the corresponding component. This allows for the quantification of purity. For non-racemic, chiral substances, specialized chiral HPLC methods can be used to determine the enantiomeric excess. royalsocietypublishing.org

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a powerful separation technique. Similar to HPLC, it separates components of a mixture, which are then detected to generate a chromatogram. The relative peak areas are used to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are invaluable tools for both structural elucidation and purity assessment. royalsocietypublishing.org The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of the analyte signals to that of a certified internal standard of known concentration. nih.gov The 100% method in qNMR, which uses the total measure of all signals as the basis for calculation, is a rapid method for an initial purity assessment. nih.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ions and is highly sensitive for detecting impurities with different molecular weights than the main compound. When coupled with a separation technique like GC or LC (GC-MS, LC-MS), it becomes a powerful tool for identifying and quantifying impurities.

Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. royalsocietypublishing.org The results are compared with the theoretical values for the pure compound. A close agreement (typically within ±0.4%) is a strong indicator of high purity. royalsocietypublishing.org

Melting Point Determination: A pure crystalline solid typically has a sharp and well-defined melting point. moravek.com The presence of impurities usually leads to a depression and broadening of the melting point range. This provides a simple and quick, albeit non-specific, indication of purity.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity substances (typically >98%), DSC can be used to determine the purity by analyzing the shape of the melting peak.

Spectrophotometry: This method involves measuring the absorbance of light at a specific wavelength. It is a sensitive technique and can be used for quantitative analysis to determine the concentration of a substance, which can be related to its purity if a standard is available.

Table 2: Summary of Purity Assessment Methodologies

| Methodology | Principle | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Separation and quantification of non-volatile and thermally unstable compounds. |

| Gas Chromatography (GC) | Differential partitioning between stationary and gaseous mobile phases | Separation and quantification of volatile and thermally stable compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Structural elucidation and quantification of impurities. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Detection and identification of impurities with different molecular weights. |

| Elemental Analysis | Combustion of the sample to determine elemental composition | Determination of the elemental composition to verify purity. |

| Melting Point Determination | Observation of the temperature range over which a solid melts | A preliminary and non-specific indication of purity. |

| Differential Scanning Calorimetry (DSC) | Measurement of heat flow as a function of temperature | Determination of purity for high-purity crystalline solids. |

Q & A

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies. Administer via intravenous (IV) or intraperitoneal (IP) routes, with blood sampling at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Adjust dosing based on allometric scaling for interspecies differences. Note that fluorinated compounds may exhibit prolonged half-lives due to metabolic resistance; validate with hepatic microsome assays .

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use a tiered approach:

- Primary screening : Radioligand binding assays (e.g., ³H-labeled ligands) to assess affinity for target receptors (e.g., σ-1 or NMDA receptors).

- Functional assays : Electrophysiology (patch-clamp) or calcium flux assays to evaluate agonist/antagonist activity.

- Structural studies : Molecular docking with cryo-EM or X-ray structures to identify binding pockets. Validate computational predictions with site-directed mutagenesis.

Conflicting results may arise from off-target effects; employ counter-screens against related targets (e.g., monoamine transporters) .

Methodological Considerations for Data Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Methodological Answer : Standardize reaction parameters (temperature, stirring rate, reagent stoichiometry) using automated synthesis platforms. Implement in-process controls (IPC), such as inline FTIR to monitor reaction progress. For quality control, use orthogonal analytical methods (e.g., chiral HPLC for enantiopurity, Karl Fischer titration for moisture content). Document deviations in batch records and correlate with bioactivity data to identify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.